molecular formula C22H24N2O2 B1664353 Acrivastine CAS No. 87848-99-5

Acrivastine

Katalognummer B1664353
CAS-Nummer: 87848-99-5
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: PWACSDKDOHSSQD-IUTFFREVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acrivastine is an antihistamine agent used for the symptomatic relief of seasonal allergic rhinitis such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion . It is a second-generation H1-receptor antagonist antihistamine and works by preventing the effects of a substance called histamine, which is produced by the body .


Molecular Structure Analysis

Acrivastine is a small molecule with a molecular weight of 348.44 and a chemical formula of C22H24N2O2 . It is a triprolidine analog antihistamine .


Chemical Reactions Analysis

Acrivastine is a histamine H1-receptor antagonist with a rapid onset of action and a low sedative potential due to poor penetration into the CNS . The lack of anticholinergic effects in animals has been confirmed by the low incidence of such effects in clinical trials .


Physical And Chemical Properties Analysis

Acrivastine has a molecular weight of 348.44 and a CAS number of 87848-99-5 . It is recommended to be stored at -20°C in powder form .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Therapeutic Efficacy

Acrivastine is a histamine H1-receptor antagonist with a rapid onset of action. It's effective and well-tolerated in the treatment of chronic urticaria and allergic rhinitis. Acrivastine is comparable in efficacy to clemastine or terfenadine for seasonal allergic rhinitis and superior to placebo in dermatoses where histamine plays a role. It caused less drowsiness than clemastine, making it a useful 'on demand' therapy for intermittent symptoms (Brogden & McTavish, 1991).

Clinical Experience in Allergic Rhinitis

Clinical trials demonstrate acrivastine's efficacy in controlling symptoms of seasonal and perennial allergic rhinitis. It's particularly effective in combination with pseudoephedrine, addressing histamine-mediated symptoms and blocked nose. Acrivastine shows a low incidence of drowsiness and other CNS effects, indicating its safety and utility in allergic rhinitis management (Bojkowski et al., 1989).

Time of Onset of Action

A study assessing acrivastine's onset of action in suppressing the wheal response in skin prick tests among pollen-allergic subjects showed significant suppression within 15-20 minutes after medication. This rapid action suggests acrivastine's effectiveness for immediate relief in allergic reactions (Petersen et al., 1994).

Comparison with Other Antihistamines

Acrivastine was compared with clemastine in treating chronic idiopathic urticaria, showing similar effectiveness. Acrivastine's low sedative profile and negligible anticholinergic effects make it a competitive option in histamine-mediated itching dermatoses (Juhlin et al., 1987).

Dermatopharmacology and Clinical Activity

Acrivastine's dermatopharmacology reveals potent H1-antihistaminic activity with a low sedative profile compared to first-generation agents. It is rapidly absorbed, with peak activity against weals at 120 minutes after administration, showing no accumulation upon multiple dosing. This high level of patient acceptability and activity makes it useful in various histamine-mediated dermatoses (Gibson et al., 1989).

Prolonged Treatment Efficacy

In a study of seasonal allergic rhinitis, prolonged treatment with acrivastine remained effective and well tolerated over periods up to 52 days. It was superior to placebo in controlling symptoms like sneezing and itchy throat, with no significant adverse experiences (Bruno et al., 1989).

Combination with Pseudoephedrine

The combination of acrivastine and pseudoephedrine proved significantly more effective than either component alone for relieving allergy symptoms and reducing nasal congestion. This combination was found safe and effective for treating allergic rhinitis (Williams et al., 1996).

Safety And Hazards

Acrivastine is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Zukünftige Richtungen

Newer generation H1-antihistamines like Acrivastine are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and chronic urticaria . High-quality trials have proven that newer generation antihistamines are superior in safety compared to older first-generation antihistamines .

Eigenschaften

IUPAC Name

(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWACSDKDOHSSQD-IUTFFREVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022555
Record name Acrivastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrivastine

CAS RN

87848-99-5
Record name Acrivastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87848-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrivastine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087848995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrivastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acrivastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[6-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACRIVASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A20F9XAI7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acrivastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrivastine
Reactant of Route 2
Acrivastine
Reactant of Route 3
Reactant of Route 3
Acrivastine
Reactant of Route 4
Reactant of Route 4
Acrivastine
Reactant of Route 5
Acrivastine
Reactant of Route 6
Acrivastine

Citations

For This Compound
2,040
Citations
RN Brogden, D McTavish - Drugs, 1991 - Springer
… Repeated administration of acrivastine 2 to 32mg three times … of acrivastine in humans, but animal studies indicate a low brain: plasma ratio. The metabolic transformation of acrivastine …
Number of citations: 69 link.springer.com
JG Ramaekers, JF O'hanlon - European journal of clinical pharmacology, 1994 - Springer
… : acrivastine (8, 16 and 24 mg); the combination of acrivastine (8 … Acrivastine's impairing effects in both driving tests were … Neither the combination of acrivastine with pseudoephedrine …
Number of citations: 107 link.springer.com
A Kumar, SR Devineni, SK Dubey, P Kumar… - … of Pharmaceutical and …, 2017 - Elsevier
Four impurities (Imp-I–IV) were detected using gradient HPLC method in few laboratory batches of acrivastine in the level of 0.03–0.12% and three impurities (Imp-I–III) were found to be …
Number of citations: 19 www.sciencedirect.com
L Nielsen, CR Johnsen, C Bindslev‐Jensen… - Allergy, 1994 - Wiley Online Library
… A single placebo-controlled study of acrivastine has shown the symptom score of allergic rhinitis to be lower in the acrivastine group from 2-8 h, when, after administration of acrivastine …
Number of citations: 14 onlinelibrary.wiley.com
AF Cohen, M Hamilton, R Philipson… - Clinical Pharmacology …, 1985 - Wiley Online Library
… 5 mg) and 3 hours (5 mg), but acrivastine did not have any effect on reaction time at any dose. … No subjective effects were noted after acrivastine. We conclude that acrivastine at doses …
Number of citations: 36 ascpt.onlinelibrary.wiley.com
RJ Dockhorn, BO Williams, RL Sanders - Annals of Allergy, Asthma & …, 1996 - Elsevier
… Background: Semprex-D capsules contain acrivastine 8 mg (a … to demonstrate that both acrivastine and pseudoephedrine … qualified for the study were dispensed either (1) acrivastine …
Number of citations: 20 www.sciencedirect.com
HH Abdine, AA Gazy, SM Blaih, MA Korany - Talanta, 1996 - Elsevier
Three sensitive and accurate spectrophotometric methods are presented for the determination of the antihistaminic acrivastine (ACR) in capsules and urine. The first method utilizes the …
Number of citations: 14 www.sciencedirect.com
JJ Lv, J Yu, XY Zeng, X Zeng, Y Li… - Journal of Separation …, 2022 - Wiley Online Library
… ultraviolet radiation solutions of acrivastine. To improve the quality control of acrivastine, the … successfully used to determine the degradation impurities of acrivastine and its formulation. …
R Balasubramanian, KB Klein… - The Journal of …, 1989 - Wiley Online Library
… 12 mg of acrivastine, an investigational … of acrivastine from colonic compared to oral dosing was 0.18 ± 0.09. It may be concluded, therefore, that appreciable absorption of acrivastine …
Number of citations: 14 accp1.onlinelibrary.wiley.com
RF Torres, MC Mochon, JCJ Sanchez… - … of pharmaceutical and …, 2002 - Elsevier
… polarography and cyclic voltammetry behaviour of acrivastine was studied in Britton–… acrivastine concentration allowed the differential pulse polarographic determination of acrivastine …
Number of citations: 19 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.